![molecular formula C17H25NO3 B2957946 1-(2-Hydroxy-4,6-dimethyl-benzyl)-piperidine-4-carboxylic acid ethyl ester CAS No. 866150-02-9](/img/structure/B2957946.png)
1-(2-Hydroxy-4,6-dimethyl-benzyl)-piperidine-4-carboxylic acid ethyl ester
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Description
1-(2-Hydroxy-4,6-dimethyl-benzyl)-piperidine-4-carboxylic acid ethyl ester, also known as HDBPE, is a chemical compound that has been studied for its potential use as a pharmaceutical drug. It belongs to the class of piperidine carboxylic acid derivatives and has shown promising results in scientific research for various applications.
Scientific Research Applications
Synthesis and Structural Elaboration
The synthesis of piperidine derivatives from serine and terminal acetylenes through Claisen rearrangement has been demonstrated. These derivatives serve as versatile intermediates for creating a wide range of substituted piperidines, highlighting the chemical's utility in synthesizing complex amines with pharmacological potential (Acharya & Clive, 2010). Additionally, the spatial structure of isomeric esters of 4-hydroxypiperidine-2,6-dicarboxylic acid has been established, providing insights into the cyclization processes and conformational dynamics of these compounds (Turchin et al., 1969).
Pharmaceutical Applications
Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate has been explored, yielding products with high diastereo- and enantioselectivities. This method highlights the compound's role in generating pharmacologically relevant stereoisomers (Guo et al., 2006). Furthermore, the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives have been reported, illustrating the compound's significance in synthesizing potential therapeutic agents (Ibenmoussa et al., 1998).
properties
IUPAC Name |
ethyl 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-17(20)14-5-7-18(8-6-14)11-15-13(3)9-12(2)10-16(15)19/h9-10,14,19H,4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYLQZXXVAINKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=C2O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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